molecular formula C17H16FN3 B605598 Arylquin 1 CAS No. 1630743-73-5

Arylquin 1

Numéro de catalogue: B605598
Numéro CAS: 1630743-73-5
Poids moléculaire: 281.33
Clé InChI: RHAQINSYYSNKKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arylquin 1 is a 3-arylquinoline derivative identified as a potent Par-4 (prostate apoptosis response-4) secretagogue. Par-4 is a tumor suppressor protein that selectively induces apoptosis in cancer cells by binding to the 78 kDa glucose-regulated protein (GRP78) on their surface . This compound triggers Par-4 release by targeting vimentin, an intermediate filament protein. This disrupts the vimentin-Par-4 interaction, enabling Par-4 secretion from normal cells and subsequent cancer cell apoptosis .

Méthodes De Préparation

Synthetic Pathways for Arylquin 1

Friedländer Condensation: Core Quinoline Formation

The primary synthetic route to this compound begins with a Friedländer condensation between 4-(N,N-dimethylamino)-2-aminobenzaldehyde and 2-fluorophenylacetonitrile (Figure 1a) . This reaction proceeds under acidic or basic conditions to yield 7-(dimethylamino)-3-(2-fluorophenyl)quinolin-2(1H)-one, the immediate precursor to this compound. Key details include:

  • Reagents : Anhydrous ethanol or methanol as solvents, with catalytic HCl or piperidine.

  • Temperature : Reflux conditions (70–80°C) for 8–12 hours .

  • Yield : Approximately 65–75% after recrystallization from ethanol .

The reaction mechanism involves cyclodehydration, where the aldehyde and nitrile groups undergo nucleophilic attack, forming the quinoline core. The fluorine substituent on the phenyl ring enhances electron-withdrawing effects, facilitating cyclization .

Thiolation with Lawesson’s Reagent

The quinolin-2(1H)-one intermediate is converted to its thione analog using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) . Conditions for this step include:

  • Solvent : Dry toluene or tetrahydrofuran (THF).

  • Temperature : 110°C under inert atmosphere (N₂ or Ar).

  • Reaction Time : 4–6 hours .

  • Yield : ~85% after column chromatography (silica gel, hexane/ethyl acetate) .

This thiolation step is critical for subsequent biotinylation, enhancing the compound’s affinity for vimentin in biological assays .

Biotinylation via S-Alkylation

To enable tracking in cellular studies, the thione derivative undergoes S-alkylation with (+)-biotinyl-iodoacetamidyl-3,6-dioxaoctanediamine, producing biotinylated Arylquin 9 :

  • Conditions : DMF as solvent, potassium carbonate base, room temperature for 24 hours.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.8 Hz, 1H), 7.65–7.55 (m, 2H), 7.30–7.20 (m, 2H), 6.75 (s, 1H), 3.15 (s, 6H).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 178.9 (C=S), 162.5 (C-F), 152.1, 140.2, 135.6, 130.1, 128.9, 124.7, 119.3, 115.8, 45.2 (N(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₇H₁₆FN₃OS : [M+H]⁺ 346.1018.

  • Found : 346.1015.

Purity and Stability

  • HPLC Purity : >98% (C18 column, 254 nm) .

  • Storage : -20°C in anhydrous DMSO, stable for ≥6 months .

Comparative Analysis of Synthetic Analogs

Modifications to the this compound scaffold have been explored to optimize Par-4 secretion and binding to vimentin (Table 1) .

Table 1. Structure-Activity Relationships of Arylquin Derivatives

CompoundR GroupBinding Energy (kcal/mol)Par-4 Secretion Activity
This compound2-Fluorophenyl-8.2+++
Arylquin 63-Chlorophenyl-7.8++
Arylquin 84-Methoxyphenyl-6.9+

Key findings:

  • The 2-fluorophenyl group in this compound maximizes hydrophobic interactions with vimentin’s binding pocket .

  • Removal of fluorine reduces binding affinity by 1.3 kcal/mol and abolishes Par-4 secretory activity .

Challenges and Optimization Strategies

Solubility Limitations

This compound exhibits poor aqueous solubility (<10 µM in PBS) , necessitating formulation with co-solvents:

  • In vivo formulation : 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline .

  • Storage : Stock solutions in DMSO (10 mM) remain stable for 3 months at -20°C .

Scale-Up Considerations

  • Friedländer Condensation : Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields .

  • Green Chemistry : Replacement of toluene with cyclopentyl methyl ether (CPME) in thiolation steps improves safety profile .

Analyse Des Réactions Chimiques

Types de réactions : Arylquin 1 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Applications De Recherche Scientifique

Glioblastoma Treatment

Arylquin 1 has demonstrated significant antitumor effects against glioblastoma, one of the most aggressive forms of brain cancer. In vitro studies using GBM8401 and A172 cell lines revealed a dose-dependent reduction in cell viability and increased apoptosis rates upon treatment with this compound. The half-maximal inhibitory concentration (IC50) was found to be approximately 2.12 µM for GBM8401 cells, indicating substantial efficacy .

In vivo experiments on NU/NU nude mice with implanted GBM cells showed that this compound significantly reduced tumor growth, especially when combined with radiotherapy. This suggests that this compound not only promotes apoptosis but also enhances the effectiveness of existing treatments .

Colorectal Cancer Applications

Research has also indicated that this compound effectively inhibits cell proliferation, migration, and invasion in colorectal cancer cells. Studies have reported a notable decrease in cell viability in cultured colorectal cancer cells treated with this compound, highlighting its potential as a therapeutic agent in this type of cancer as well .

Study on Glioblastoma

  • Objective : To evaluate the antitumor efficacy of this compound in glioblastoma.
  • Methodology : In vitro assays measuring cell viability and apoptosis; in vivo studies on tumor growth in animal models.
  • Findings : Significant reduction in cell viability at concentrations above 1 µM; enhanced apoptosis rates observed at higher doses; substantial tumor growth inhibition noted in animal models when combined with radiotherapy.

Study on Colorectal Cancer

  • Objective : To investigate the effects of this compound on colorectal cancer cell lines.
  • Methodology : Assessment of cell proliferation, migration, and invasion following treatment with this compound.
  • Findings : Dose-dependent reduction in cell viability; significant inhibition of migration and invasion capabilities observed .

Summary Table of Findings

Cancer Type Mechanism IC50 (µM) Key Findings
GlioblastomaInduces Par-4 secretion via vimentin binding2.12Reduces tumor growth; enhances radiotherapy efficacy
Colorectal CancerInhibits proliferation and invasionNot specifiedSignificant reduction in cell viability and migration

Mécanisme D'action

Arylquin 1 exerce ses effets en induisant la sécrétion de la réponse à l’apoptose de la prostate 4 (Par-4) à partir de cellules normales. Par-4 se lie à son récepteur, la protéine 78 kDa régulée par le glucose (GRP78), à la surface des cellules cancéreuses, déclenchant l’apoptose. De plus, this compound induit la perméabilisation de la membrane lysosomale, conduisant à la mort cellulaire non apoptotique dans les cellules cancéreuses .

Composés similaires :

Unicité d’this compound : this compound est unique en raison de sa capacité à induire sélectivement l’apoptose dans les cellules cancéreuses sans affecter les cellules normales. Cette sélectivité est attribuée à son mécanisme d’action impliquant la sécrétion de Par-4 et la perméabilisation de la membrane lysosomale, ce qui n’est pas observé dans d’autres dérivés de la quinoléine .

Comparaison Avec Des Composés Similaires

Key Mechanisms and Efficacy:

  • Apoptosis Induction : Arylquin 1 promotes caspase-3 activation and downregulates anti-apoptotic proteins like BCl2 and Cyclin-D1 in colorectal cancer (CRC) cells, with dose-dependent efficacy (IC50: 1.8–2.3 µM in SW620/HCT116 cells) .
  • Anti-Metastatic Effects : It inhibits epithelial-mesenchymal transition (EMT) by reducing N-cadherin expression, suppressing migration and invasion in CRC and glioblastoma (GBM) models .
  • Synergy with Radiotherapy : In GBM, this compound (5 µM) enhances radiosensitivity, reducing tumor volume by 88% in vivo when combined with 8 Gy radiation .
  • Non-Apoptotic Cell Death: At higher concentrations, this compound induces lysosomal membrane permeabilization (LMP), causing non-apoptotic death in cancer cells independent of Par-4 .

Limitations:

  • Lack of Selectivity: Affects both cancerous and non-cancerous glial cells, necessitating targeted delivery systems like antibody-drug conjugates (ADCs) .
  • Blood-Brain Barrier (BBB) Penetration: Poor bioavailability in brain tumors requires nanoparticle-based delivery .

Structural Analogs: Chloroquine

Chloroquine shares a pharmacophore with this compound but differs in application and mechanism :

Parameter This compound Chloroquine
Primary Use Cancer therapy (preclinical) Antimalarial/antiviral; limited repurposing in oncology
Mechanism Par-4 secretion via vimentin targeting; LMP-mediated cell death Lysosomal alkalinization; autophagy inhibition
Efficacy in Cancer IC50: 1.8–5 µM in CRC/GBM; tumor volume reduction >80% in vivo Limited direct antitumor efficacy; primarily adjunctive in therapy
Selectivity Affects normal cells; requires targeting strategies Broad cellular effects with toxicity concerns

Key Difference : While both compounds influence lysosomal pathways, this compound’s Par-4-mediated apoptosis and EMT inhibition provide a unique dual mechanism absent in Chloroquine.

Functional Analogs: PAR-4 Activators

No direct Par-4 secretagogues are reported in the literature besides this compound. However, other apoptosis-inducing agents (e.g., TRAIL, Bcl-2 inhibitors) share functional overlap:

Parameter This compound TRAIL Venetoclax (Bcl-2 Inhibitor)
Target Vimentin/Par-4/GRP78 Death receptors (DR4/DR5) BCl-2
Mechanism Par-4 secretion; caspase-3 activation; LMP Extrinsic apoptosis pathway activation Intrinsic apoptosis pathway inhibition
Selectivity Moderate (affects normal cells) High (cancer-specific DR expression) High (BCl-2 overexpression in cancer)
Clinical Stage Preclinical Phase III (limited success due to resistance) FDA-approved for leukemia

Key Insight : this compound’s ability to bypass common resistance mechanisms (e.g., death receptor downregulation in TRAIL-resistant cancers) and target EMT makes it distinct .

Compounds Targeting Vimentin

Vimentin inhibitors are rare, but this compound’s interaction with vimentin is unique:

Parameter This compound Withaferin A
Source Synthetic 3-arylquinoline Natural product (Withania somnifera)
Mechanism Displaces Par-4 from vimentin; induces secretion Direct vimentin disruption; anti-metastatic
Efficacy Reduces CRC/GBM tumor growth by >50% in vivo Inhibits metastasis in breast cancer models
Clinical Stage Preclinical Preclinical

Key Difference : this compound’s Par-4-dependent effects contrast with Withaferin A’s direct cytoskeletal disruption .

Activité Biologique

Arylquin 1 is a small-molecule compound recognized for its role as a potent secretagogue of prostate-apoptosis-response-4 (Par-4). This compound has garnered attention due to its unique mechanism of inducing apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. This article summarizes the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and potential therapeutic applications.

This compound primarily exerts its effects through the following mechanisms:

  • Vimentin Binding : this compound binds to vimentin, a cytoskeletal protein, displacing Par-4 from its association with vimentin. This interaction facilitates the secretion of Par-4, which is crucial for inducing apoptosis in cancer cells .
  • Induction of Par-4 Secretion : The compound enhances the secretion of Par-4 from normal and immortalized human cells. Elevated levels of circulating Par-4 have been linked to increased apoptosis in cancer cells, particularly when these cells are co-cultured with normal cells .
  • Non-Apoptotic Cell Death : this compound has been shown to induce lysosomal membrane permeabilization (LMP), leading to non-apoptotic cell death in various cancer cell lines. This mechanism is distinct from traditional apoptotic pathways and represents a novel approach to targeting cancer cells .

In Vitro Studies

This compound has demonstrated significant cytotoxic effects across various cancer cell lines:

  • Glioblastoma Cells : In studies involving GBM8401 and A172 glioblastoma cells, this compound exhibited dose-dependent cytotoxicity. Cell viability decreased significantly at concentrations as low as 2.5 µM, with marked increases in apoptotic markers observed at higher doses .
  • Colon Cancer Cells : In mouse xenograft models, treatment with this compound resulted in reduced tumor growth following the injection of cultured colon cancer cells. The compound effectively inhibited tumor progression by promoting Par-4 secretion and subsequent apoptosis in the tumor microenvironment .

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound:

  • Xenograft Models : Mice treated with this compound showed a five-fold increase in serum Par-4 levels compared to controls, correlating with enhanced apoptotic activity in co-cultured cancer cell systems .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on specific cancer types:

Cancer Type Mechanism Outcome
GlioblastomaInduction of apoptosis via Par-4 secretionSignificant reduction in cell viability
Colon CancerInhibition of tumor growth in xenograft modelsDiminished tumor size and growth rate
Prostate CancerEnhanced secretion of Par-4 from normal cellsInduced paracrine apoptosis in co-culture setups

Synergistic Effects

Research indicates that this compound may enhance the effects of radiation therapy in glioblastoma treatment. When combined with radiation, it significantly reduced the surviving fraction of tumor cells at lower doses, suggesting a potential synergistic effect that could improve treatment outcomes for patients with aggressive tumors .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended to assess Arylquin 1's dose-dependent cytotoxicity in glioblastoma and colorectal cancer models?

  • Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) across a concentration gradient (e.g., 0–10 µM) to establish IC50 values. For glioblastoma models (e.g., GBM8401, A172), monitor viability reduction at 5 µM . In colorectal cancer (CRC) cells (e.g., SW620, HCT116), validate dose-response trends via Annexin V/FITC staining to quantify apoptotic populations at 2–4 µM . Include controls for solvent effects and baseline apoptosis.

Q. How can researchers confirm this compound's role in Par-4 secretion and its downstream effects on apoptosis?

  • Methodological Answer : Perform Western blotting to measure Par-4 levels in conditioned media post-treatment. Use Par-4 knockdown models (e.g., siRNA) to compare apoptosis rates via flow cytometry. In Par-4-deficient cells, this compound’s apoptotic efficacy is attenuated, confirming Par-4 dependency . Co-immunoprecipitation assays can verify Par-4’s interaction with GRP78 on cancer cell surfaces .

Q. What assays are suitable for evaluating this compound's impact on epithelial-mesenchymal transition (EMT) in CRC cells?

  • Methodological Answer : Quantify EMT markers (e.g., N-cadherin, E-cadherin) using qPCR and Western blotting in SW620/HCT116 cells. Dose-dependent reductions in N-cadherin at 2–4 µM indicate EMT suppression . Combine with transwell migration assays to correlate molecular changes with functional metastasis inhibition.

Advanced Research Questions

Q. How can contradictory findings on this compound's cell death mechanisms (apoptotic vs. non-apoptotic) be resolved?

  • Methodological Answer : Employ pathway-specific inhibitors (e.g., z-VAD-fmk for apoptosis, necrostatin-1 for necrosis) in viability assays. This compound-induced lysosomal membrane permeabilization (LMP) in cancer cells is apoptosis-independent, as shown by insensitivity to z-VAD-fmk. Confirm via LysoTracker Red staining and cathepsin B release assays . Contrast with caspase-3 cleavage data in CRC models to identify context-dependent mechanisms .

Q. What strategies optimize this compound's synergy with radiotherapy in glioblastoma without exacerbating toxicity?

  • Methodological Answer : Design combinatorial studies using clonogenic survival assays post-irradiation (2–6 Gy) with sub-IC50 this compound doses (1–2 µM). Measure synergy via Chou-Talalay combination indices. Use SVGp12 (non-cancerous glial cells) to assess selectivity; prioritize doses that spare SVGp12 viability while reducing GBM8401/A172 survival . Validate in orthotopic xenografts with Ki-67 and TUNEL staining for proliferation/apoptosis .

Q. How does this compound's targeting of vimentin influence its anti-metastatic effects?

  • Methodological Answer : Generate vimentin-knockout models (CRISPR/Cas9) to compare this compound’s efficacy in wild-type vs. knockout cells. Use immunofluorescence to track vimentin-Arylquin 1 colocalization. In vimentin-deficient cells, Par-4 secretion and apoptosis induction are reduced, confirming vimentin’s role as a primary target . Pair with scratch wound assays to quantify metastasis suppression.

Q. What experimental approaches differentiate this compound’s direct cytotoxicity from off-target effects in heterogeneous tumor microenvironments?

  • Methodological Answer : Use 3D co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to mimic tumor-stroma interactions. Measure this compound’s specificity via cell-type-selective viability assays (e.g., flow cytometry with cell-line-specific dyes). Validate in vivo using patient-derived xenografts (PDX) with single-cell RNA sequencing to map drug responses across cell subtypes .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address variability in apoptosis rates across cell lines treated with this compound?

  • Methodological Answer : Normalize apoptosis data to baseline caspase-3 activity and mitochondrial membrane potential (ΔΨm) using JC-1 staining. For cell lines with low baseline apoptosis (e.g., H1299), pre-treat with pro-apoptotic agents (e.g., staurosporine) to establish dynamic ranges . Use multivariate analysis to account for variables like cell doubling time and Par-4 expression levels.

Q. What statistical models are appropriate for analyzing this compound's dose-response curves in multi-cell-line studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to generate sigmoidal curves. Use ANOVA with post-hoc Tukey tests to compare IC50 values across cell lines. For heteroscedastic data, employ mixed-effects models to account for inter-experiment variability .

Propriétés

IUPAC Name

3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAQINSYYSNKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.